molecular formula C15H13BrO3 B2559500 Methyl 3-(benzyloxy)-5-bromobenzoate CAS No. 1820683-74-6

Methyl 3-(benzyloxy)-5-bromobenzoate

Cat. No. B2559500
M. Wt: 321.17
InChI Key: XRXQMBJXLSNIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Research on related compounds showcases various chemical reactions, including the synthesis of benzyl- and benzoxy-substituted pyrimidine diones via oxidative methods . These studies provide insights into the reactivity and functional group transformations relevant to similar compounds .


Physical And Chemical Properties Analysis

The physical properties, including the crystal structure of related benzoate compounds, have been extensively studied. For instance, the crystal packing, hydrogen bonding patterns, and planarity of the molecules are crucial for understanding the stability and solubility of compounds like "Methyl 3-(benzyloxy)-5-hydroxybenzoate".

Scientific Research Applications

Synthesis and Pharmacological Applications

Methyl 3-(benzyloxy)-5-bromobenzoate is utilized in the synthesis of diverse pharmacologically relevant compounds. For instance, it plays a role in the synthesis of functionalized 3-(α-styryl)-benzo[b]thiophenes with antiproliferative properties, demonstrating cytotoxic activity against cancer cell lines and inhibiting tubulin polymerization (Tréguier et al., 2014).

Photodynamic Therapy for Cancer Treatment

Compounds derived from Methyl 3-(benzyloxy)-5-bromobenzoate have shown potential in photodynamic therapy for cancer treatment. Zinc phthalocyanine derivatives synthesized using this compound exhibit high singlet oxygen quantum yield, crucial for Type II photodynamic therapy mechanisms, demonstrating their potential as photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Liquid-Crystalline Phase Development

Methyl 3-(benzyloxy)-5-bromobenzoate is also employed in developing novel liquid-crystalline phases. Its derivatives, such as methyl 3,4,5-trishydroxybenzoate, are used in the design and synthesis of spherical supramolecular dendrimers that form unique thermotropic cubic liquid-crystalline phases, a significant advancement in materials science (Balagurusamy et al., 1997).

Microwave-Enhanced Chemical Synthesis

In the field of organic synthesis, methyl 3-(benzyloxy)-5-bromobenzoate derivatives are used in microwave-enhanced Suzuki-Miyaura vinylation processes. This methodology is crucial for creating sterically hindered substrates, demonstrating the versatility of this compound in advanced synthetic chemistry (Brooker et al., 2010).

Future Directions

Future research could focus on further understanding the properties and potential applications of “Methyl 3-(benzyloxy)-5-bromobenzoate” and related compounds. This could include exploring their reactivity, stability, and potential uses in various fields such as medicine, materials science, and more .

properties

IUPAC Name

methyl 3-bromo-5-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXQMBJXLSNIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzyloxy)-5-bromobenzoate

Citations

For This Compound
1
Citations
ME Liosi, JA Ippolito, SP Henry… - Journal of medicinal …, 2022 - ACS Publications
JAK2 is a non-receptor tyrosine kinase that regulates hematopoiesis through the JAK-STAT pathway. The pseudokinase domain (JH2) is an important regulator of the activity of the …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.